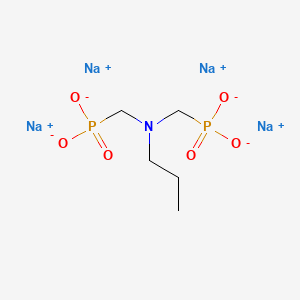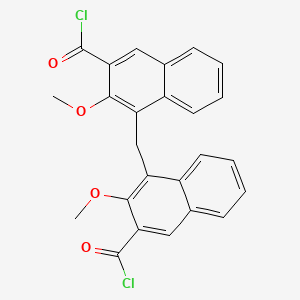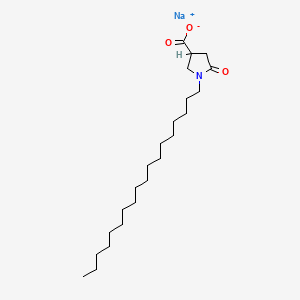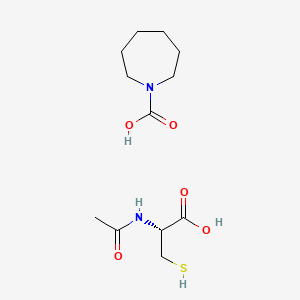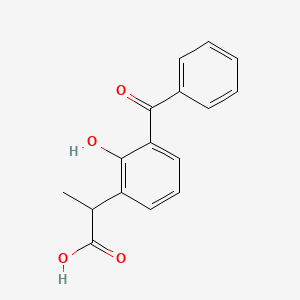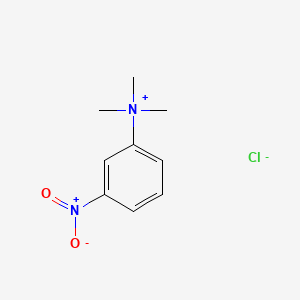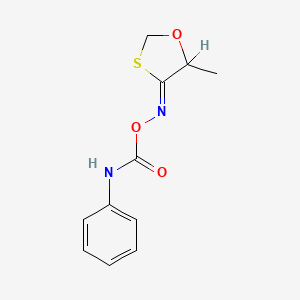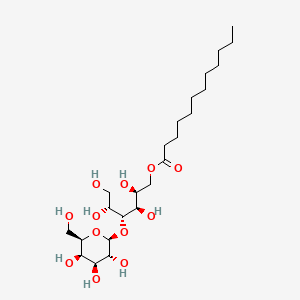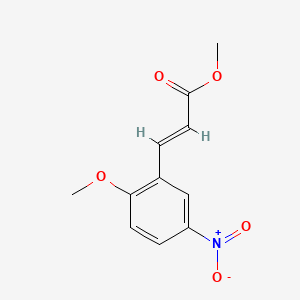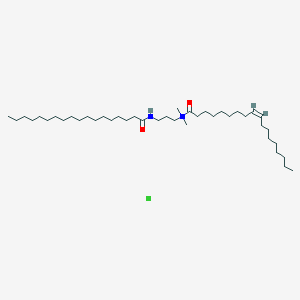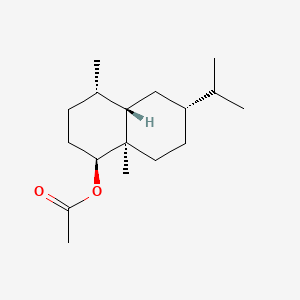
Eudesman-1beta-ol, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eudesman-1beta-ol, acetate is a sesquiterpene compound belonging to the eudesmane-type sesquiterpenes. These compounds are known for their diverse biological activities and are commonly found in various plants. This compound is particularly notable for its presence in essential oils and its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eudesman-1beta-ol, acetate typically involves the acetylation of Eudesman-1beta-ol. This can be achieved through the reaction of Eudesman-1beta-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve the extraction of Eudesman-1beta-ol from natural sources followed by its acetylation. The extraction process often includes steam distillation or solvent extraction from plant materials rich in eudesmane-type sesquiterpenes.
Analyse Chemischer Reaktionen
Types of Reactions: Eudesman-1beta-ol, acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols from the acetate group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: Research has shown its potential anti-inflammatory and antimicrobial properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.
Industry: Eudesman-1beta-ol, acetate is used in the formulation of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Eudesman-1beta-ol, acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
Eudesman-1beta-ol, acetate can be compared with other eudesmane-type sesquiterpenes such as:
Eudesmol: Known for its anti-inflammatory and antimicrobial properties.
Cryptomeridiol: Exhibits similar biological activities and is also found in essential oils.
Sonneratiosides: These compounds have been isolated from various plants and show a range of biological activities.
Uniqueness: this compound is unique due to its specific acetylation, which can influence its biological activity and chemical reactivity. This modification can enhance its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
13878-84-7 |
|---|---|
Molekularformel |
C17H30O2 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
[(1S,4S,4aS,6R,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl] acetate |
InChI |
InChI=1S/C17H30O2/c1-11(2)14-8-9-17(5)15(10-14)12(3)6-7-16(17)19-13(4)18/h11-12,14-16H,6-10H2,1-5H3/t12-,14+,15-,16-,17+/m0/s1 |
InChI-Schlüssel |
DHJWVJPJKCBNAS-PYIOCPRISA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@]2([C@H]1C[C@@H](CC2)C(C)C)C)OC(=O)C |
Kanonische SMILES |
CC1CCC(C2(C1CC(CC2)C(C)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



